5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromo group can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the bromo-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-ethylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-6(3-2-4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
YMHIYGBKOSHGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.